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MK-4 vs. MK-7: A Scientific Comparison

The table below summarizes the core differences between these two forms of vitamin K2.

Characteristic MK-4 (Menaquinone-4) MK-7 (Menaquinone-7)

Chemical Structure Shorter side chain (4 isoprene

units) [1]

Longer side chain (7 isoprene units)

[1]

Primary Sources Animal products (meat, liver, eggs,

dairy) [2] [3]

Fermented foods (e.g., Japanese

natto), bacterial synthesis [2] [1]

Bioavailability Poor at nutritional doses; not

reliably detected in serum after
supplementation [2]

High; well-absorbed and significantly

increases serum levels at nutritional
doses [2] [4]

Half-Life Short (approx. 2 hours) [5] Long (approx. 68 hours/3 days) [4]
[5]

Effective Dose for Bone
Health

Pharmaceutical range: 45 mg/day
(45,000 mcg) [5]

Nutritional range: 90-360 mcg/day
[2] [5]

Clinical Evidence for
Bone Mineral Density

Shown to increase BMD in multiple
clinical trials at 45 mg/day [5]

Mixed clinical results; some studies
show no significant effect on BMD
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Characteristic MK-4 (Menaquinone-4) MK-7 (Menaquinone-7)

(BMD) [5]

Key Molecular Targets Activates osteocalcin and Matrix
Gla Protein (MGP) [6] [3]

Activates osteocalcin and Matrix Gla
Protein (MGP) [1] [6]

Detailed Experimental Data and Protocols

1. Bioavailability Study (Single Dose) [2]

Objective: To compare the serum levels of MK-4 and MK-7 after a single oral dose.
Protocol:

Subjects: Healthy Japanese females (n=10), randomized into two groups.
Intervention: A single dose of 420 μg of either MK-4 or MK-7 was administered with a

standardized breakfast containing 13–17 g of fat.
Measurement: Blood samples were taken at baseline (0h), 2h, 4h, 6h, 8h, 10h, 24h, 48h, and

72h post-administration. Serum MK-4 and MK-7 levels were determined using HPLC with
fluorescence detection.

Key Findings:
MK-7: Absorbed and reached maximal serum levels at 6 hours. It remained detectable in the

blood for up to 48 hours.
MK-4: Was not detected in the serum of any subject at any time point after the single 420 μg

dose.

2. Bioavailability and Bioactivity Study (Consecutive Dosing) [2] [4]

Objective: To assess the effect of consecutive daily dosing on serum vitamin K levels and biomarkers

of activity.
Protocol:

Subjects: Healthy Japanese females (n=10), randomized into two groups.
Intervention: 60 μg/day of either MK-4 or MK-7 was administered for 7 days.

Measurement: Serum levels of MK-4 and MK-7 were measured.
Key Findings:

MK-7 Supplementation: Significantly increased serum MK-7 levels in all subjects.
MK-4 Supplementation: Did not lead to an increase in serum MK-4 levels.

3. Clinical Trial on Bone Mineral Density with MK-4 [5]
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Objective: To evaluate the effect of MK-4 on bone mineral density (BMD) in postmenopausal women.

Protocol:
Subjects: 213 postmenopausal women (mean age 64).

Intervention: A daily dose of 45 mg (45,000 μg) of MK-4 was administered.
Duration: 12 months.

Measurement: Bone mineral density was measured at the lumbar spine and hip.
Key Findings: MK-4 supplementation resulted in a statistically significant increase in BMD (1.2% in

the lumbar spine and 2.7% in the hip).

Molecular Pathways and Mechanisms

Both MK-4 and MK-7 function as cofactors for the enzyme γ-glutamyl carboxylase, which activates specific

vitamin K-dependent proteins (VKDPs) crucial for calcium metabolism [2] [1]. The following diagram

illustrates the shared and distinct pathways.
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Molecular Pathways of MK-4 and MK-7
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The diagram shows that:

MK-7 from supplements and MK-4 from high-dose supplements or tissue conversion serve as
cofactors for γ-glutamyl carboxylase [2] [5].

This enzyme activates key proteins: Osteocalcin (bone mineralization) and Matrix Gla Protein
(MGP) (inhibits vascular calcification) [1] [6] [3].

MK-4 is also involved in activating other proteins, like Gas6, which plays roles in neurological health
and cellular regulation [3].
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Interpretation and Research Considerations

Potency is Context-Dependent: MK-7 is more "potent" in terms of bioavailability and longevity in the
bloodstream at low, nutritional doses. However, MK-4, when administered in very high

(pharmaceutical) doses, has demonstrated significant effects on bone density in clinical settings [2]
[5].

Mechanisms Beyond γ-Carboxylation: Evidence suggests MK-4 has unique biological roles not
shared by MK-7, possibly mediated through the activation of specific proteins or other signaling

pathways [2] [3].
Resolving Contradictory Evidence: The clinical data presents a paradox. While MK-7 is superior at

activating osteocalcin (a bone protein), MK-4 has more consistently shown positive effects on BMD in
trials [5]. This suggests that MK-4's mechanism of action for improving bone strength may involve

pathways beyond just osteocalcin carboxylation, such as anti-inflammatory and pro-differentiation
effects on bone-forming cells (osteoblasts) [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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